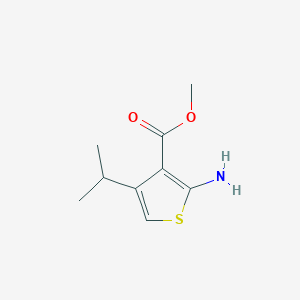

Methyl 2-amino-4-isopropylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

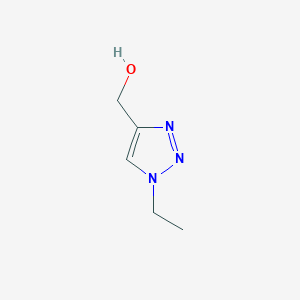

Methyl 2-amino-4-isopropylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are important in medicinal chemistry due to their diverse biological activities. The isopropyl group attached to the thiophene ring in the 4-position and the methyl ester at the 3-position, along with the amino group at the 2-position, contribute to the compound's unique chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been described in the literature. For instance, compound 8c, a 5-substituted 2-amino-3-carboxymethylthiophene derivative, was synthesized and showed selective inhibition of tumor cell proliferation . Another related synthesis involves the regioselective Michael addition of isopropylthiol to maleic anhydride, followed by alcoholysis with methanol or isopropanol to produce 2- and 3-isopropylthio succinic acid esters . These methods highlight the versatility of thiophene chemistry and the potential for synthesizing a variety of substituted thiophene derivatives, including those with isopropyl groups.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated, revealing details about the molecule's geometry and the presence of intra- and intermolecular hydrogen bonding . These structural analyses are crucial for understanding the interactions that govern the stability and reactivity of these molecules.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The mass spectrometric behavior of isopropylthio succinic acid esters under electron impact ionization has been studied, showing tendencies to eliminate various groups such as alkoxy, alcohol, and alkoxycarbonyl . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored, leading to the formation of thiophene-2,4-diols and subsequent derivatives through O-alkylation and decarboxylation . These studies demonstrate the rich chemistry of thiophene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystal packing and stability of these compounds are often supported by hydrogen bonding and other weak interactions . The electron-donating amino group and the electron-withdrawing ester group present in these molecules can significantly affect their electronic properties and reactivity. The presence of substituents like the isopropyl group can also impact the compound's hydrophobicity and steric profile, which are important factors in drug design and other applications .

Aplicaciones Científicas De Investigación

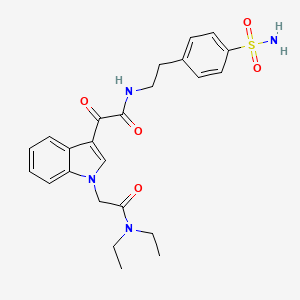

Tumor-Selective Agents

- Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a related compound to Methyl 2-amino-4-isopropylthiophene-3-carboxylate, shows selective inhibition of tumor cell proliferation. It is effective against various human tumor cell lines, including T-lymphoma/leukemia, prostate, renal, CNS, and liver tumors, but not others like B-lymphomas and HeLa cells (Thomas et al., 2014).

Synthesis and Structural Studies

- The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was studied, revealing its stable structure formed by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Genotoxic and Carcinogenic Potentials

- A study assessed the genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of a compound structurally related to Methyl 2-amino-4-isopropylthiophene-3-carboxylate. This study is crucial for understanding the safety profile of these derivatives in therapeutic applications (Lepailleur et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-amino-4-propan-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)6-4-13-8(10)7(6)9(11)12-3/h4-5H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCWDOFOKWFECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-isopropylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)